
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole, commonly known as 5F-PI, is a synthetic compound that belongs to the indole family. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are found in the central and peripheral nervous system, respectively. Due to its unique properties, 5F-PI has gained significant attention in the scientific community for its potential applications in various fields.
Mechanism Of Action
5F-PI exerts its effects by binding to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune response. Upon binding, 5F-PI activates these receptors, leading to the release of various neurotransmitters and signaling molecules, which ultimately results in its pharmacological effects.
Biochemical And Physiological Effects
Studies have shown that 5F-PI has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of 5F-PI is its high potency and selectivity towards the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, due to its potent effects, caution must be exercised when handling and using 5F-PI in lab experiments.
Future Directions
There are several future directions for research on 5F-PI, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 5F-PI, especially with regards to its potential for abuse and dependence. Overall, 5F-PI represents a promising candidate for further research and development in the fields of neuroscience, pharmacology, and medicinal chemistry.
Synthesis Methods
The synthesis of 5F-PI involves several steps, including the reaction of indole-3-acetaldehyde with 4-pyridylboronic acid, followed by the addition of 5-fluoropent-1-yne and a palladium catalyst. The resulting compound is then purified using column chromatography, yielding 5F-PI in high purity and yield.
Scientific Research Applications
5F-PI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
177181-26-9 |
|---|---|
Product Name |
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole |
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
5-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
InChI Key |
RXOULJUHAPQWKF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C/C3=CC=NC=C3 |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
synonyms |
709W92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



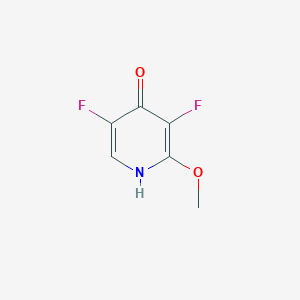
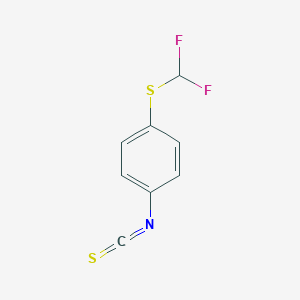
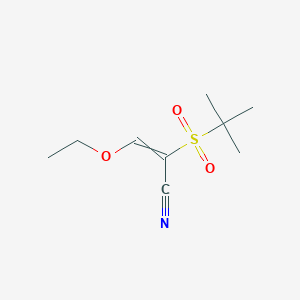
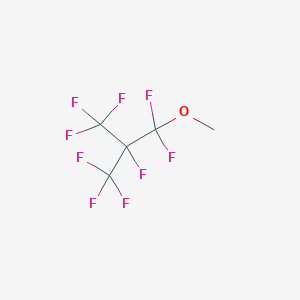
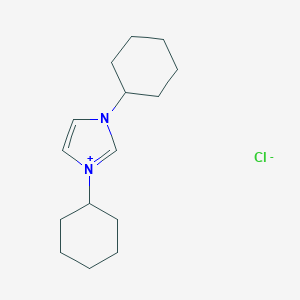
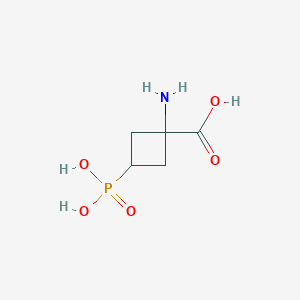
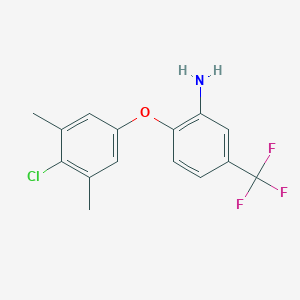
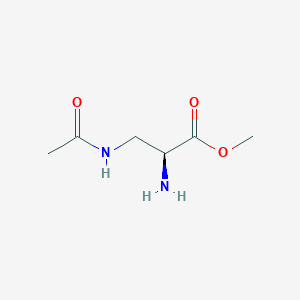
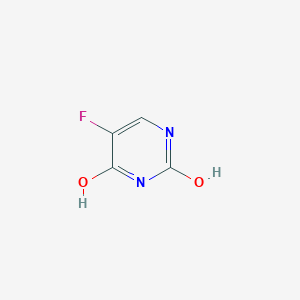
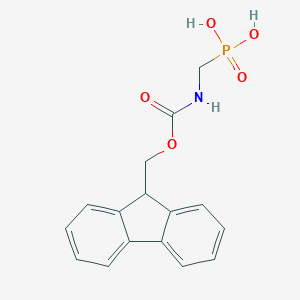
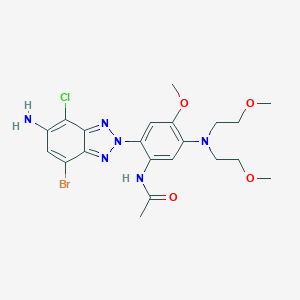
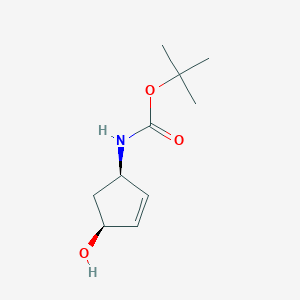
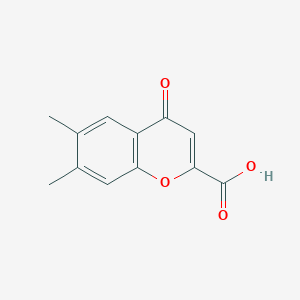
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)